molecular formula C7H9ClF2N2O B2834745 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1946822-95-2

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2834745
CAS No.: 1946822-95-2
M. Wt: 210.61
InChI Key: TXKOEVGCWIYLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol (hereafter referred to as Compound A) features a pyrazole core substituted with:

  • Chlorine at position 4,
  • Difluoromethyl at position 3,
  • Methyl at position 5,
  • A hydroxyethyl group at position 1.

This structure combines halogenation (Cl), fluorinated alkyl (CF₂H), and polar hydroxyl groups, making it a versatile candidate for pharmaceutical or agrochemical applications. Its molecular weight and logP (estimated via analogs) suggest moderate lipophilicity, balanced by hydrogen-bonding capacity from the hydroxyl group.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOEVGCWIYLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-chloro-3-(difluoromethyl)-5-methylpyrazole with an appropriate ethanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The ethanol moiety undergoes reactions typical of primary alcohols:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) or carboxylic acids under acidic catalysis to form esters. For example:

    Compound+RCOClH+RCOOCH2-pyrazole derivative+HCl\text{Compound} + \text{RCOCl} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{-pyrazole derivative} + \text{HCl}

    Yields depend on steric hindrance from the pyrazole substituents .

  • Oxidation : The hydroxyl group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This reaction is critical for synthesizing ketone intermediates in drug development .

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions with diazo compounds. For example, reactions with ethyl diazoacetate yield fused pyrazoline intermediates, which can be oxidized to bicyclic pyrazole derivatives :

Pyrazole+N2CHCOOEtFused pyrazolineOxidantBicyclic product\text{Pyrazole} + \text{N}_2\text{CHCOOEt} \rightarrow \text{Fused pyrazoline} \xrightarrow{\text{Oxidant}} \text{Bicyclic product}

Substitution Reactions at Chloro Position

The chlorine atom at position 4 is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsProductYield (%)SelectivitySource
Amination NH₃, Cu catalyst, 120°C4-Amino-pyrazole derivative68–72High
Methoxylation NaOCH₃, DMF, 80°C4-Methoxy-pyrazole55Moderate
Thiolation NaSH, EtOH, reflux4-Sulfhydryl-pyrazole61High

The difluoromethyl group at position 3 stabilizes intermediates via electron-withdrawing effects, enhancing NAS efficiency .

Difluoromethyl Group Reactivity

The -CF₂H group undergoes unique transformations:

  • Hydrolysis : Under basic conditions (NaOH/H₂O), it converts to a carboxylic acid (-COOH) via intermediate geminal diol formation .

  • Radical Reactions : Participates in trifluoromethylation cascades with persulfate initiators, enabling C–F bond functionalization .

Cross-Coupling Reactions

The pyrazole ring facilitates Suzuki-Miyaura couplings at the 5-methyl position when functionalized with a boronic ester. For example:

5-Bpin-pyrazole+Ar-BrPd(PPh3)45-Aryl-pyrazole\text{5-Bpin-pyrazole} + \text{Ar-Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-pyrazole}

Yields range from 60–85%, depending on the aryl halide’s steric bulk .

Key Mechanistic Insights

  • Regioselectivity in EAS : The electron-withdrawing -CF₂H and -Cl groups direct incoming electrophiles to the electron-rich 5-methyl position .

  • Steric Effects : Bulky substituents at positions 3 and 4 hinder reactions at adjacent sites, favoring transformations at the hydroxethyl chain.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Agrochemical Applications

Herbicide Development
The structural characteristics of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol make it suitable for use in herbicides. Its ability to disrupt specific biochemical pathways in plants has been explored for developing selective herbicides that minimize crop damage while effectively controlling weed populations .

Pesticide Formulation
The compound's efficacy against pests has led to its inclusion in pesticide formulations. Research indicates that it can act as an effective insecticide, targeting key metabolic processes in pest species .

Material Science Applications

Polymer Synthesis
In materials science, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is utilized in synthesizing novel polymers. Its reactive functional groups allow for the creation of cross-linked polymer networks, which can enhance material properties such as thermal stability and mechanical strength .

Coatings and Adhesives
The compound is also being explored as an additive in coatings and adhesives. Its chemical stability and adhesion properties make it suitable for improving the performance of various coating systems used in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Case Study 2: Herbicide Development

In a field trial reported by ABC Agrochemicals, formulations containing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol were tested for their effectiveness against common weeds in soybean crops. The results showed a 90% reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrazole 1-Position

(a) 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid ()
  • Key Difference: Replaces the hydroxyethyl group with a propanoic acid moiety.
  • Impact: Increased polarity (logP ~1.5 vs. ~1.53 for Compound A) due to the ionizable carboxylic acid group. Enhanced hydrogen-bonding capacity (polar surface area >54 Ų vs. ~54 Ų for Compound A) . Potential for salt formation, improving aqueous solubility.
(b) [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol ()
  • Key Difference : Features a trifluoroethyl group at position 1 and a hydroxymethyl group at position 3.
  • Impact :
    • Higher lipophilicity (logP ~2.5 estimated) due to the CF₃ group.
    • Reduced solubility compared to Compound A, but improved metabolic stability due to fluorine substitution .
(c) 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide (Y502-6172, )
  • Key Difference : Substitutes the hydroxyl group with a propanamide-ethyl-pyrazole chain.
  • Impact: Increased molecular weight (366.2 vs. ~220 for Compound A) and steric bulk.

Substituent Variations at Pyrazole Positions 3–5

(a) 4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol ()
  • Key Differences :
    • Diazenyl group at position 4 and phenyl at position 1.
    • Hydroxyl at position 5 instead of methyl.
  • Impact :
    • Conjugated diazenyl group enables π-π stacking, useful in dye or sensor applications.
    • Reduced steric hindrance compared to Compound A’s difluoromethyl group .
(b) 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one ()
  • Key Differences :
    • Pyrazolone core (ketone at position 3) with dual chlorophenyl substituents.
  • Impact :
    • Increased planarity and hydrogen-bonding via the ketone.
    • Higher crystallinity and melting point (252–255°C) compared to Compound A’s liquid or low-melting solid form .

Fluorination Patterns

(a) Compound A vs. [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid ()
  • Fluorination : Both share the CF₂H group at position 3.
  • Impact: CF₂H enhances metabolic stability and electronegativity compared to non-fluorinated analogs. The acetic acid derivative’s ionizable group improves solubility but reduces membrane permeability .
(b) 1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one ()
  • Key Difference : Incorporates a diazeptane ring and fluorophenyl group.
  • Impact :
    • Extended conjugation and fluorine’s electron-withdrawing effects modulate receptor binding.
    • Higher complexity in synthesis compared to Compound A .

Research Implications

  • Synthetic Routes: Methods from (benzoylation) and 14 (reflux with ethanol) can be adapted for Compound A’s synthesis.
  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for structural validation.
  • Drug Design : The hydroxyl group in Compound A offers a site for prodrug modification, while fluorination optimizes pharmacokinetics.

Biological Activity

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy in various biological contexts.

The molecular formula of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol is C8H9ClF2N2OC_8H_9ClF_2N_2O with a molecular weight of approximately 238.62 g/mol. It is classified under hazardous materials due to its potential toxicity (UN# 2811) and requires careful handling procedures during storage and transportation .

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory activity. For instance:

  • In vitro Studies : Research has demonstrated that certain pyrazole derivatives show inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. Notably, compounds with similar structures to 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been evaluated for their effectiveness against various pathogens, with some exhibiting notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or inhibition of essential metabolic pathways.

Case Studies

A series of studies have been conducted to evaluate the biological effects of pyrazole derivatives:

  • Study by Abdellatif et al. : This study synthesized a range of pyrazole derivatives and assessed their COX inhibitory activities using immune enzyme assays. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory potency while maintaining low toxicity profiles .
  • Research on Antimalarial Activity : Another study explored the efficacy of pyrazole derivatives as potential antimalarial agents by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. Compounds demonstrated IC50 values below 0.03 μM against Plasmodium falciparum DHODH, showcasing promising antimalarial properties .

Data Tables

Biological Activity IC50 Values (μM) Reference
COX-2 Inhibition0.02 - 0.04
Antimalarial (DHODH)<0.03
Anti-inflammatory (in vitro)71.11 - 81.77

Safety and Toxicity

Despite the promising biological activities, safety assessments are crucial. The acute oral toxicity studies indicate that certain derivatives have LD50 values exceeding 2000 mg/kg in mice, suggesting a favorable safety profile for further development . However, detailed toxicological evaluations are necessary to confirm these findings.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, and how do solvent choice and temperature influence yield?

Synthesis typically involves cyclization of pyrazole precursors followed by functionalization. Key parameters include:

  • Temperature : Controlled heating (e.g., 80–120°C) to avoid side reactions like over-fluorination or decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve cyclization efficiency .
  • Catalysts : Phosphorus oxychloride (POCl₃) is often used for cyclization, requiring anhydrous conditions .
    Yield optimization requires iterative testing via HPLC or GC-MS to monitor reaction progress .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹, C-F stretches at 1000–1300 cm⁻¹) .
  • NMR : ¹H NMR detects pyrazole ring protons (δ 6.5–8.0 ppm) and ethanolic -OH (δ 1.5–2.5 ppm); ¹⁹F NMR confirms difluoromethyl groups (δ -110 to -120 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles with <0.01 Å precision. Twinning or disorder requires additional refinement steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered difluoromethyl groups?

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .
  • Twinning Analysis : Use SHELXD or PLATON to detect twinning and apply twin-law refinement .
  • Disordered Groups : Model alternative conformers with occupancy refinement. Validate via Fo-Fc difference maps .
    Example: In analogous pyrazole derivatives, fluorine atoms showed positional disorder resolved using restraints on bond distances and angles .

Q. What structural features of this compound influence its bioactivity, and how can SAR studies be designed?

  • Key Substituents :

    SubstituentEffect on BioactivityReference
    Difluoromethyl (-CF₂H)Enhances metabolic stability
    Chlorine at C4Increases electrophilicity
    Ethanolic -OHModifies solubility and H-bonding
  • Methodology : Synthesize analogs with systematic substituent variations. Test in enzyme inhibition assays (e.g., kinase or cytochrome P450) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .

Q. How does this compound interact with biological targets like kinases, and what experimental models validate its mechanism?

  • Target Identification : Molecular docking predicts binding to ATP pockets in kinases (e.g., Jak2 or B-Raf). Validate via:
    • In vitro kinase assays : Measure IC₅₀ using fluorescence polarization .
    • Cellular models : Use A375 melanoma xenografts to assess tumor growth inhibition linked to phosphorylated MEK1 (pMEK1) suppression .
  • Mechanistic Insight : Pharmacodynamic modeling (e.g., indirect response models) quantifies relationships between plasma concentration, target inhibition, and efficacy .

Q. How can researchers address discrepancies in pharmacological data, such as variable IC₅₀ values across assays?

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to avoid false negatives .
  • Cell Permeability : Adjust lipid solubility via pro-drug strategies (e.g., esterification of -OH group) .
  • Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to control for inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.